molecular formula C16H23NO3 B2356510 Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate CAS No. 127342-21-6

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate

Cat. No. B2356510
M. Wt: 277.364
InChI Key: SNDPVESSAGLHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is an organic compound with the CAS Number: 127342-21-6 . It has a molecular weight of 277.36 . The compound is typically used as a biochemical reagent .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is 1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a solid or semi-solid or lump or liquid at room temperature .

Scientific Research Applications

Application 1: Dipeptide Synthesis

Specific Scientific Field

Organic Chemistry, Peptide Synthesis

Comprehensive Summary of the Application

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is used in the synthesis of dipeptides. It is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which is used as a starting material in dipeptide synthesis.

3. Methods of Application or Experimental Procedures: The Boc-AAILs are prepared by neutralizing commercially available tert-butyloxycarbonyl-protected amino acids with 1-ethyl-3-methylimidazolium hydroxide . These Boc-AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Results or Outcomes

The use of the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Synthesis of Benzyl-Protected 2-Iodo-4-tert Compounds

Specific Scientific Field

Organic Chemistry, Compound Synthesis

Comprehensive Summary of the Application

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate can be used in the synthesis of benzyl-protected 2-iodo-4-tert compounds. These compounds are often used as ligands in various chemical reactions .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for this use of Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate are not specified in the source. However, it is likely that it involves a series of organic synthesis steps, including protection and deprotection of functional groups, and halogen exchange reactions .

Results or Outcomes

The outcomes of these synthesis procedures are new benzyl-protected 2-iodo-4-tert compounds. These compounds can be used as ligands in various chemical reactions .

Safety And Hazards

The safety information for Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is available in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety precautions.

properties

IUPAC Name

tert-butyl 3-phenylmethoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPVESSAGLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

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